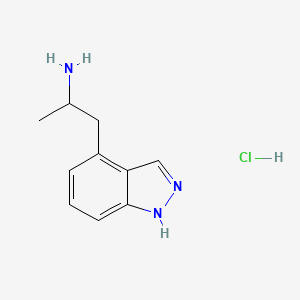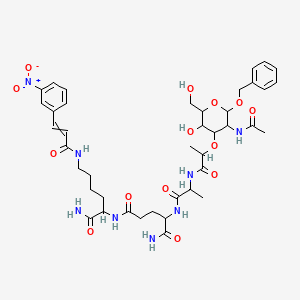![molecular formula C28H30ClN3O9S B13390518 4-Nitrooxybutyl 2-acetamido-3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]sulfanylpropanoate](/img/structure/B13390518.png)
4-Nitrooxybutyl 2-acetamido-3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]sulfanylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NO-Indomethacin is a derivative of indomethacin, a non-steroidal anti-inflammatory drug (NSAID). Indomethacin is known for its anti-inflammatory, analgesic, and antipyretic properties. The modification of indomethacin to include a nitric oxide (NO) donating group aims to reduce the gastrointestinal side effects commonly associated with traditional NSAIDs while retaining its therapeutic efficacy .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of NO-Indomethacin typically involves the incorporation of a nitric oxide donating moiety into the indomethacin structure. This can be achieved through various chemical reactions, including nitration and esterification. The specific synthetic route may vary, but a common method involves the reaction of indomethacin with a nitric oxide donor under controlled conditions to form the NO-Indomethacin compound .
Industrial Production Methods: Industrial production of NO-Indomethacin involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product suitable for pharmaceutical use .
化学反应分析
Types of Reactions: NO-Indomethacin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the NO donating group, potentially altering the compound’s pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted indomethacin compounds .
科学研究应用
NO-Indomethacin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of nitric oxide donation on the chemical properties of NSAIDs.
Biology: Investigated for its potential to reduce inflammation and pain with fewer gastrointestinal side effects compared to traditional NSAIDs.
Medicine: Explored for its therapeutic potential in treating inflammatory conditions, such as arthritis and other musculoskeletal disorders.
Industry: Utilized in the development of new pharmaceutical formulations aimed at improving the safety and efficacy of NSAIDs .
作用机制
NO-Indomethacin exerts its effects through a combination of mechanisms:
Cyclooxygenase Inhibition: Similar to traditional NSAIDs, NO-Indomethacin inhibits the cyclooxygenase (COX) enzymes, reducing the synthesis of prostaglandins, which are mediators of inflammation and pain.
Nitric Oxide Donation: The release of nitric oxide from the compound provides additional anti-inflammatory and vasodilatory effects, potentially reducing the risk of gastrointestinal damage associated with COX inhibition.
Molecular Targets and Pathways: The primary molecular targets include COX-1 and COX-2 enzymes, with additional effects on nitric oxide signaling pathways.
相似化合物的比较
Indomethacin: The parent compound, known for its potent anti-inflammatory effects but with significant gastrointestinal side effects.
Diclofenac: Another NSAID with similar anti-inflammatory properties but different chemical structure and side effect profile.
Aspirin: A widely used NSAID with a different mechanism of action, primarily inhibiting COX-1
Uniqueness of NO-Indomethacin: NO-Indomethacin is unique in its ability to donate nitric oxide, which provides additional therapeutic benefits and potentially reduces the gastrointestinal side effects commonly associated with traditional NSAIDs. This dual mechanism of action makes it a promising candidate for further research and development .
属性
IUPAC Name |
4-nitrooxybutyl 2-acetamido-3-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30ClN3O9S/c1-17-22(15-26(34)42-16-24(30-18(2)33)28(36)40-12-4-5-13-41-32(37)38)23-14-21(39-3)10-11-25(23)31(17)27(35)19-6-8-20(29)9-7-19/h6-11,14,24H,4-5,12-13,15-16H2,1-3H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJSAIFPCMOTPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)SCC(C(=O)OCCCCO[N+](=O)[O-])NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClN3O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
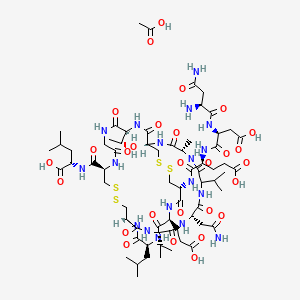
![Manganese(2+);3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride](/img/structure/B13390446.png)

![2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid](/img/structure/B13390478.png)
![[5-(3-Carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl] phosphate](/img/structure/B13390489.png)
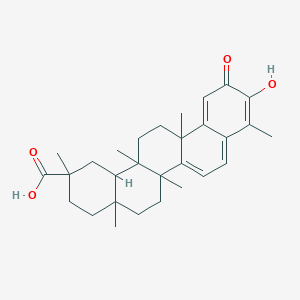
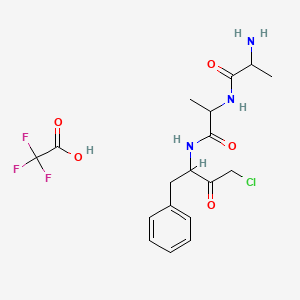
![1-(1-(1-Methylcyclooctyl)piperidin-4-yl)-2-(piperidin-3-yl)-1H-Benzo[d]imidazole trihydrochloride](/img/structure/B13390508.png)
![S-{1-[5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)oxolan-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5,10,14-tetraoxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} 3-(4-hydroxyphenyl)prop-2-enethioate](/img/structure/B13390511.png)
![(2R)-2-[(Methoxycarbonyl)amino]hexanoic acid](/img/structure/B13390522.png)
![4,4,5,5,9,9,10,10,14,14,15,15,19,19,20,20-Hexadecamethyl-3,8,13,18-tetrakis(4-phenylphenyl)-2,7,12,17,21,22,23,24-octazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1,6,11,16-tetraene](/img/structure/B13390524.png)
![(4-fluorophenyl)-[8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B13390529.png)
